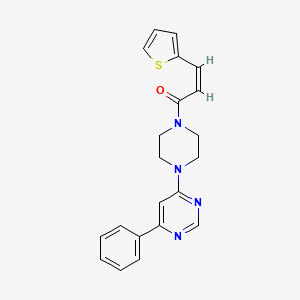
(Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C21H20N4OS. It appears to contain a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecule contains several functional groups, including a pyrimidine ring, a piperazine ring, and a thiophene ring. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing pyrimidine and piperazine rings could potentially influence its solubility in water .Aplicaciones Científicas De Investigación
Anti-Proliferative Activities
- Compounds with structures similar to (Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have demonstrated promising anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells. Molecular docking studies indicated good binding affinity with Bcl-2 protein, suggesting potential in cancer treatment (Parveen et al., 2017).
Structural Analysis and Synthesis Techniques
- Research focusing on the synthesis of closely related novel chalcones has provided insights into the crystal structures of these compounds, revealing important features like chair conformations of piperidine rings and planarity of thiophene rings (Parvez et al., 2014).
Potential in Neuroprotective Applications
- Studies on cinnamide derivatives similar to the compound have shown effective activities against neurotoxicity, with potential implications for treating cerebral infarction and other neurological conditions (Zhong et al., 2018).
Synthesis and Anti-Cancer Evaluation
- Research on the synthesis and evaluation of thiophene derivatives has indicated potential anti-cancer activities, particularly against bone cancer cell lines. Molecular docking investigations have also been conducted to understand the interaction of these compounds with biological targets (Lv et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c26-21(9-8-18-7-4-14-27-18)25-12-10-24(11-13-25)20-15-19(22-16-23-20)17-5-2-1-3-6-17/h1-9,14-16H,10-13H2/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEGNKZVAGLPQI-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)/C=C\C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
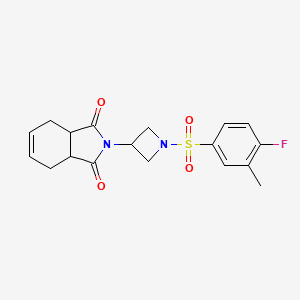
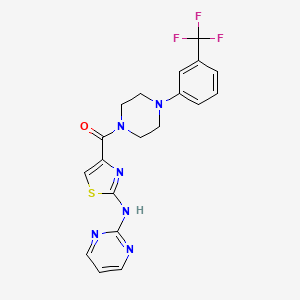

![N-(3,4-dimethoxyphenethyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B2627133.png)
![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2627136.png)
![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2627140.png)
![2-Chloro-1-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]ethanone](/img/structure/B2627141.png)

![Benzo[d]thiazol-2-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2627144.png)
![N-(2-(2-methylthiazol-4-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2627145.png)
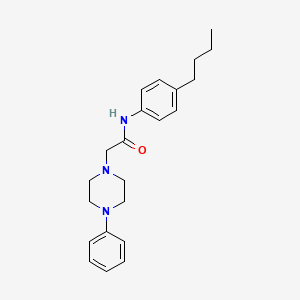
![2-[2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid](/img/structure/B2627148.png)
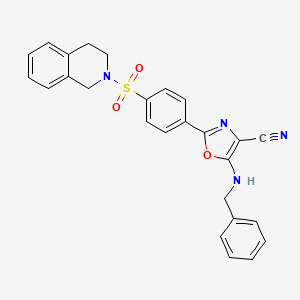
![Methyl 2'-amino-1-ethyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2627152.png)
